Ortho-Bromine in Suzuki-Miyaura Diversification
The ortho-bromine atom in Fmoc-2-bromo-D-phenylalanine serves as a superior leaving group in non-aqueous Suzuki-Miyaura cross-coupling (SMC) reactions, enabling the direct, one-step synthesis of a diverse array of Fmoc-protected arylphenylalanine (Bip) derivatives on solid support [1]. This is in contrast to the para-bromo (Fmoc-4-bromo-D-Phe) and iodo analogs, which may exhibit different reactivity profiles or steric constraints in the same coupling system. The method provides a reliable, high-yielding route to complex unnatural amino acids directly compatible with subsequent Fmoc-SPPS elongation, a feature not shared by non-halogenated Fmoc-D-Phe which lacks this reactive handle [1].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | Good to excellent yields (specific yields for a range of biaryl products are reported) |
| Comparator Or Baseline | Fmoc-4-bromo-D-Phe or Fmoc-D-Phe (lacks cross-coupling capability) |
| Quantified Difference | Enables direct formation of unnatural biaryl amino acids; yield is contingent on the specific boronic acid coupling partner. |
| Conditions | Nonaqueous palladium-catalyzed SMC reaction on Fmoc-protected bromophenylalanine, compatible with subsequent SPPS [1]. |
Why This Matters
Procurement of the ortho-bromo derivative provides a direct, on-resin route to diversify peptide libraries with biaryl motifs, a key structural feature in many peptidomimetic drugs.
- [1] Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(19), 9499-9506. View Source
